4-Cyano-1-N-Fmoc-piperidine

Peptide Synthesis Purity Assay Building Block

4-Cyano-1-N-Fmoc-piperidine (CAS 391248-16-1), chemically defined as 9H-fluoren-9-ylmethyl 4-cyanopiperidine-1-carboxylate, is a specialized piperidine derivative characterized by a base-labile Fmoc protecting group and a 4-cyano substituent. This compound is primarily employed as a protected amine building block in solid-phase peptide synthesis (SPPS).

Molecular Formula C21H20N2O2
Molecular Weight 332.4 g/mol
CAS No. 391248-16-1
Cat. No. B1271421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyano-1-N-Fmoc-piperidine
CAS391248-16-1
Molecular FormulaC21H20N2O2
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1C#N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C21H20N2O2/c22-13-15-9-11-23(12-10-15)21(24)25-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-12,14H2
InChIKeyRASKRSBORLJDKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyano-1-N-Fmoc-piperidine (CAS 391248-16-1) | Piperidine-Based Fmoc-Protected Building Block for SPPS


4-Cyano-1-N-Fmoc-piperidine (CAS 391248-16-1), chemically defined as 9H-fluoren-9-ylmethyl 4-cyanopiperidine-1-carboxylate, is a specialized piperidine derivative characterized by a base-labile Fmoc protecting group and a 4-cyano substituent [1]. This compound is primarily employed as a protected amine building block in solid-phase peptide synthesis (SPPS) . Its core structure enables selective deprotection of the amine functionality under mild basic conditions (typically 20% piperidine in DMF), which is fundamental for the iterative chain elongation in Fmoc-based peptide synthesis .

4-Cyano-1-N-Fmoc-piperidine (CAS 391248-16-1) | Why Its Structural Niche Precludes Generic Substitution


In procurement for Fmoc-SPPS, the assumption that any Fmoc-protected piperidine derivative is interchangeable with 4-Cyano-1-N-Fmoc-piperidine is flawed. The critical differentiator is the 4-cyano group, which is not merely a placeholder but a functional handle for downstream synthetic steps or a modulator of physicochemical properties (e.g., calculated XLogP3-AA of 3.5 [1]). Substituting with a less specific, unsubstituted Fmoc-piperidine would entirely forfeit the intended molecular complexity, while analogs like 3-Cyano-1-N-Fmoc-piperidine or 4-Fmoc-amino derivatives (e.g., CAS 221352-82-5) possess distinct spatial and electronic profiles. Such differences can critically alter reaction kinetics, intermediate stability, or the biological activity of the final molecule, making generic replacement a source of experimental irreproducibility.

4-Cyano-1-N-Fmoc-piperidine (CAS 391248-16-1) | Quantifiable Evidence for Procurement and Selection


Commercial Purity Benchmark: 4-Cyano-1-N-Fmoc-piperidine vs. Standard Grade

The compound is commercially available at a certified purity of 98.0% (as a liquid, compared to the common 95% baseline for standard building blocks) from at least one major supplier . This higher grade is crucial for minimizing side reactions in demanding peptide couplings. In contrast, a standard 95% purity grade (e.g., from AKSci or BOC Sciences) is more typical for routine or exploratory synthesis . Procurement at 98% purity reduces the burden of non-volatile impurities that can accumulate during multi-step SPPS, directly impacting final product yield and purity.

Peptide Synthesis Purity Assay Building Block

Storage and Handling: Room Temperature Stability Simplifies Workflow

The target compound is specified for long-term storage at room temperature according to commercial suppliers like Sigma-Aldrich and AKSci [REFS-1, REFS-2]. This contrasts sharply with many Fmoc-protected amino acids or specialized reagents that require refrigeration (e.g., 2-8°C) or freezing to prevent decomposition. While no direct degradation kinetic data is provided in the source, the explicit 'room temperature' storage classification is a strong, supplier-verified indicator of ambient stability, reducing logistical costs and simplifying benchtop handling compared to cold-chain-dependent analogs.

Chemical Storage Lab Safety Workflow Efficiency

Precise Molecular Target: Distinction from 3-Cyano Regioisomer

The 4-cyano substitution is not a trivial variation; it is a defined regioisomer distinct from the 3-Cyano-1-N-Fmoc-piperidine isomer, which is explicitly listed as a synonym or potential impurity . In medicinal chemistry and SAR studies, the position of the cyano group on the piperidine ring dictates the vector of the functional group in 3D space, directly impacting target binding and biological activity. This positional specificity is absolute; substitution with the 3-cyano isomer, even at identical purity, would yield a different compound with unpredictable biological or reactivity outcomes.

Medicinal Chemistry Structure-Activity Relationship Isomerism

Calculated Hydrophobicity: A Key Descriptor for Reaction Design

The compound exhibits a calculated partition coefficient (XLogP3-AA) of 3.5 [1]. While a direct comparator value from the same algorithm is not presented, this value places it in a moderately lipophilic range. This is a critical parameter for predicting its behavior in reverse-phase HPLC purification (elution time) and estimating membrane permeability or solubility in biological assays. This contrasts with more polar Fmoc-protected amino acids (e.g., Fmoc-Ser-OH has a lower ClogP) and affects solvent choice for coupling reactions. Knowing this specific value allows for predictive method development.

ADME Prediction Chromatography Reaction Solvent Selection

Physical State: Liquid Form for Precise Dispensing and Automation

Supplier documentation specifies this compound as a liquid at room temperature . In a procurement context, this physical state offers significant operational advantages over its solid-state analogs. For high-throughput or automated peptide synthesizers, liquid reagents can be more precisely dispensed via syringe pumps or automated liquid handlers, reducing the static electricity and weighing inaccuracies often associated with fine powders. This directly improves reaction stoichiometry control and process consistency compared to solid Fmoc-piperidine derivatives.

Automated Synthesis Weighing Accuracy High-Throughput Experimentation

High Calculated Boiling Point: Indicator of Low Volatility for Safe Handling

The compound possesses a high calculated boiling point of 537.8°C at 760 mmHg . This is significantly higher than unsubstituted piperidine (boiling point ~106°C) and many common organic solvents. While this is a computed value, a high boiling point generally correlates with low volatility under standard laboratory conditions. This characteristic minimizes the compound's presence in the laboratory atmosphere during handling, reducing inhalation exposure risk and making it a safer, more manageable reagent for routine benchtop chemistry compared to more volatile amine-based reagents.

Chemical Safety Laboratory Hygiene Material Properties

4-Cyano-1-N-Fmoc-piperidine (CAS 391248-16-1) | High-Value Application Scenarios Backed by Evidence


High-Fidelity, Multi-Step Solid-Phase Peptide Synthesis (SPPS)

For laboratories synthesizing long or complex peptides where cumulative impurities can drastically reduce yield, procurement of the 98.0% purity grade (as a liquid) is essential . The reduced impurity load directly mitigates the risk of chain termination and deletion sequences, while the liquid form ensures precise stoichiometric control in automated synthesizer protocols . This is particularly critical for GMP-like peptide production or medicinal chemistry campaigns where high target purity is non-negotiable.

Medicinal Chemistry Structure-Activity Relationship (SAR) Exploration

When investigating the role of a nitrile group in a drug candidate's piperidine scaffold, the specific 4-cyano regioisomer is the only valid reagent. Substitution with the 3-cyano isomer would generate an entirely different molecule, confounding biological interpretation . The ability to source this precise compound is mandatory for generating reproducible, meaningful SAR data. Furthermore, its moderate lipophilicity (XLogP3 of 3.5) provides a predictable benchmark for assessing target engagement and ADME properties in cell-based assays [1].

High-Throughput Experimentation and Automated Library Synthesis

In automated medicinal chemistry or parallel synthesis platforms, the liquid state of 4-Cyano-1-N-Fmoc-piperidine is a distinct advantage over solid alternatives . Liquid handling robots can aspirate and dispense liquids with far greater accuracy and reproducibility than they can handle solids, which often suffer from weighing errors due to static charge or variable bulk density. This feature streamlines the production of high-quality, diverse compound libraries.

Reaction Development Requiring Ambient-Stable Reagents

Laboratories seeking to simplify workflows and minimize reliance on cold storage can confidently stock this compound at room temperature, as per supplier guidelines . This is particularly beneficial for shared facilities or educational settings where refrigerator/freezer space is at a premium, and for reducing the risk of decomposition due to improper storage by multiple users. Its low volatility also contributes to a safer working environment during prolonged reactions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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